molecular formula C8H17NO B12634143 Cyclopentanol, 2-(propylamino)-

Cyclopentanol, 2-(propylamino)-

Cat. No.: B12634143
M. Wt: 143.23 g/mol
InChI Key: BOHWOVHIQDUHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanol, 2-(propylamino)- is an organic compound that belongs to the class of cycloalkanols This compound features a cyclopentane ring with a hydroxyl group (-OH) and a propylamino group (-NHCH2CH2CH3) attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 2-(propylamino)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol, where the carbonyl group of cyclopentanone is reduced to a hydroxyl group, forming cyclopentanol, 2-(propylamino)-.

Industrial Production Methods

Industrial production of cyclopentanol, 2-(propylamino)- often involves large-scale hydrogenation processes using advanced catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2-(propylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form cyclopentane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopentanone derivatives, cyclopentane derivatives, and various substituted cyclopentanol compounds.

Scientific Research Applications

Cyclopentanol, 2-(propylamino)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanol, 2-(propylamino)- involves its interaction with specific molecular targets. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simple cycloalkanol with a hydroxyl group.

    Cyclopentanone: A ketone derivative of cyclopentanol.

    Cyclopentylamine: An amine derivative with a cyclopentane ring.

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields .

Properties

IUPAC Name

2-(propylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-6-9-7-4-3-5-8(7)10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHWOVHIQDUHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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